BODIPY-pirenzepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

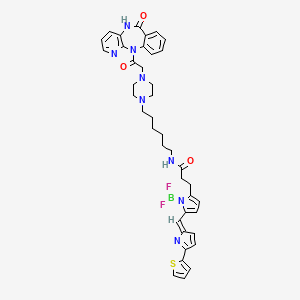

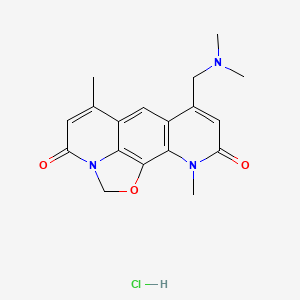

BODIPY-pirenzepine is a synthetic organic compound that combines the properties of boron-dipyrromethene (BODIPY) dyes with the pharmacological activity of pirenzepine. BODIPY dyes are known for their strong fluorescence and photostability, making them valuable in various scientific applications. Pirenzepine is an antimuscarinic agent used primarily to treat peptic ulcers by inhibiting gastric secretion. The fusion of these two molecules results in a compound that can be used as a fluorescent probe in biological studies, particularly for monitoring muscarinic acetylcholine receptors in living cells .

Preparation Methods

The synthesis of BODIPY-pirenzepine involves several steps, starting with the preparation of the BODIPY core. The BODIPY core is typically synthesized through the condensation of pyrrole with a boron-containing reagent, such as boron trifluoride etherate, under acidic conditions. The resulting BODIPY core is then functionalized with various substituents to enhance its properties .

For the preparation of this compound, the BODIPY core is first synthesized and then coupled with pirenzepine through a linker. This coupling reaction often involves the use of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of an amide bond between the BODIPY core and pirenzepine. The reaction is typically carried out in an organic solvent, such as dichloromethane, under mild conditions .

Chemical Reactions Analysis

BODIPY-pirenzepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The BODIPY core can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized BODIPY derivatives. Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced BODIPY derivatives .

Substitution reactions are common for this compound, particularly at the pyrrole rings. These reactions can be facilitated by nucleophilic reagents, such as amines or thiols, under basic conditions. The major products formed from these reactions are substituted BODIPY derivatives with enhanced fluorescence properties .

Scientific Research Applications

BODIPY-pirenzepine has a wide range of scientific research applications due to its unique combination of fluorescence and pharmacological activity. In chemistry, it is used as a fluorescent probe for studying the binding interactions of muscarinic acetylcholine receptors. In biology, it is employed in live-cell imaging to monitor receptor dynamics and signaling pathways .

In medicine, this compound is used in drug discovery and development to screen for potential therapeutic agents targeting muscarinic receptors. Its strong fluorescence properties make it valuable in high-throughput screening assays. Additionally, it has applications in photodynamic therapy, where it can be used to selectively target and destroy cancer cells .

Mechanism of Action

BODIPY-pirenzepine exerts its effects by binding to muscarinic acetylcholine receptors, specifically the M1 subtype. The binding of this compound to these receptors induces conformational changes that promote receptor dimerization and activation of downstream signaling pathways. This interaction can be monitored in real-time using fluorescence resonance energy transfer (FRET) techniques .

The molecular targets of this compound include the muscarinic acetylcholine receptors, which are involved in various cellular responses, such as inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins .

Comparison with Similar Compounds

BODIPY-pirenzepine is unique in its combination of fluorescence and pharmacological activity. Similar compounds include other BODIPY derivatives, such as BODIPY-558/568 and BODIPY-FL, which are also used as fluorescent probes in biological studies. these compounds lack the pharmacological activity of pirenzepine .

Other similar compounds include fluorescently labeled muscarinic receptor antagonists, such as BODIPY-tropicamide and BODIPY-atropine. These compounds share the ability to bind to muscarinic receptors and can be used in similar applications, but they differ in their pharmacokinetic properties and receptor subtype selectivity .

Properties

Molecular Formula |

C40H43BF2N8O3S |

|---|---|

Molecular Weight |

764.7 g/mol |

IUPAC Name |

3-[1-difluoroboranyl-5-[(E)-(5-thiophen-2-ylpyrrol-2-ylidene)methyl]pyrrol-2-yl]-N-[6-[4-[2-oxo-2-(6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-11-yl)ethyl]piperazin-1-yl]hexyl]propanamide |

InChI |

InChI=1S/C40H43BF2N8O3S/c42-41(43)51-30(14-15-31(51)27-29-13-17-33(46-29)36-12-8-26-55-36)16-18-37(52)44-19-5-1-2-6-21-48-22-24-49(25-23-48)28-38(53)50-35-11-4-3-9-32(35)40(54)47-34-10-7-20-45-39(34)50/h3-4,7-15,17,20,26-27H,1-2,5-6,16,18-19,21-25,28H2,(H,44,52)(H,47,54)/b29-27+ |

InChI Key |

QGXCAYBSIKPOHP-ORIPQNMZSA-N |

Isomeric SMILES |

B(N1C(=CC=C1/C=C/2\C=CC(=N2)C3=CC=CS3)CCC(=O)NCCCCCCN4CCN(CC4)CC(=O)N5C6=CC=CC=C6C(=O)NC7=C5N=CC=C7)(F)F |

Canonical SMILES |

B(N1C(=CC=C1C=C2C=CC(=N2)C3=CC=CS3)CCC(=O)NCCCCCCN4CCN(CC4)CC(=O)N5C6=CC=CC=C6C(=O)NC7=C5N=CC=C7)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B10778817.png)

![Benzonitrile,4-[[5-methoxy-2-(methylthio)-4-pyrimidinyl]amino]-](/img/structure/B10778841.png)

![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B10778875.png)

![2,6-difluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B10778882.png)

![[(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea](/img/structure/B10778886.png)

![(1R,2S,9S,12S,13R,16S)-9,13-dimethyl-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-4(8),5,18-trien-16-ol](/img/structure/B10778903.png)